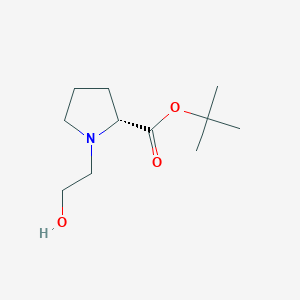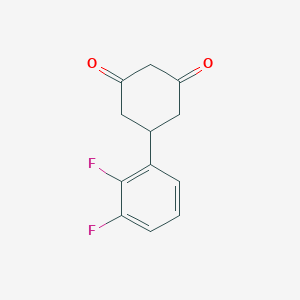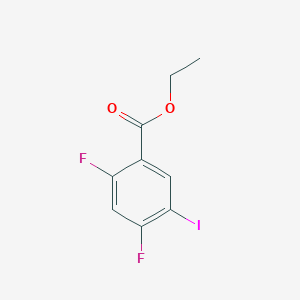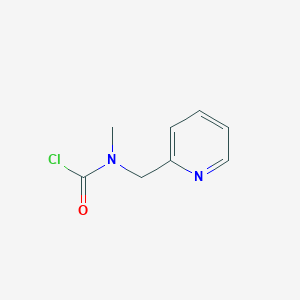![molecular formula C8H13NO2 B1407106 1-(羟甲基)-2-氮杂双环[2.2.2]辛烷-3-酮 CAS No. 1334412-35-9](/img/structure/B1407106.png)
1-(羟甲基)-2-氮杂双环[2.2.2]辛烷-3-酮
描述
1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one, also known as 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one, is a cyclic ketone . It is a quinuclidine, a class of compounds that contain a quinuclidine moiety, which is a bicyclic compound made up of a six-membered aromatic ring fused to a piperidine .
Synthesis Analysis
The synthesis of enantiopure 3-quinuclidinone analogues with three stereogenic centers, including 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one, has been reported . The process involves nucleophilic attack at the carbonyl group, which proceeds preferentially from the supposedly more hindered endo pi-face, giving quinuclidinols with natural configuration .Molecular Structure Analysis
The molecular formula of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one is C9H15NO3 . Its molecular weight is 185.22 g/mol . The InChI Key, a unique identifier for chemical substances, is RFBVBRVVOPAAFS-UHFFFAOYSA-N .Chemical Reactions Analysis
The ring-opening polymerization (ROP) of 2-oxabicyclo[2.2.2]octan-3-one under different conditions has been studied . The stereochemistry of the alicyclic structures has a significant effect on the polymer properties, which can be regulated by varying the polymerization conditions .科学研究应用
Cancer Treatment
The derivatives of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one have been explored for their potential in treating cancer tumors. These compounds can reactivate the apoptosis-inducing function of mutant p53 proteins, which is crucial for the elimination of cancer cells . By restoring the DNA-binding activity and transcriptional transactivation function to mutant p53 proteins, these derivatives offer a promising approach to cancer therapy.
Myelodysplastic Syndromes
Orphan designation has been granted for a derivative of this compound, specifically 2-(hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one (also known as APR-246), for the treatment of myelodysplastic syndromes . This highlights its significance in hematological research and potential therapeutic applications.
Gas Phase Ion Energetics
Research into the gas phase ion energetics of 1-Azabicyclo[2.2.2]octan-3-one has provided valuable data on its proton affinity and gas basicity . This information is essential for understanding the compound’s behavior in the gas phase, which can be applied in various analytical techniques such as mass spectrometry.
Mass Spectrometry
The mass spectrum of 1-Azabicyclo[2.2.2]octan-3-one has been documented, offering insights into its molecular structure and fragmentation patterns . This is particularly useful in the field of analytical chemistry, where mass spectrometry plays a pivotal role in the identification and quantification of compounds.
Molecular Weight Determination
The molecular weight of 1-Azabicyclo[2.2.2]octan-3-one has been precisely determined to be 125.1683 g/mol . Accurate molecular weight is crucial for stoichiometric calculations in chemical reactions and for the development of pharmaceutical formulations.
Chemical Structure Analysis
The chemical structure of 1-Azabicyclo[2.2.2]octan-3-one has been made available in various formats, including 2D and 3D models . This aids researchers in studying the compound’s stereochemistry and its interactions with biological targets.
Proton Affinity Studies
Proton affinity studies of 1-Azabicyclo[2.2.2]octan-3-one provide essential data for computational chemistry and the design of new drugs . Understanding how this compound interacts with protons can inform the synthesis of more effective pharmaceutical agents.
Apoptosis Mechanisms
The ability of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one derivatives to modulate apoptosis mechanisms is of great interest in the field of cell biology . By influencing cell death pathways, these compounds could be used to develop treatments for diseases where apoptosis is dysregulated.
作用机制
While the exact mechanism of action of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one is not clear, it has been suggested that it may reactivate the apoptosis-inducing function of mutant p53 proteins . This reactivation is provided by restoration of sequence-specific DNA-binding activity and transcriptional transactivation function to mutant p53 proteins .
属性
IUPAC Name |
1-(hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-5-8-3-1-6(2-4-8)7(11)9-8/h6,10H,1-5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYQQDHZKSEDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



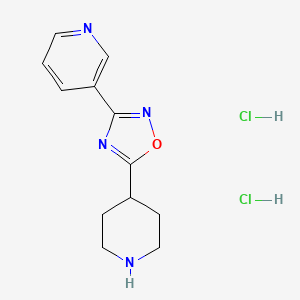
![Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate](/img/structure/B1407025.png)
![Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate](/img/structure/B1407026.png)
![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate](/img/structure/B1407027.png)
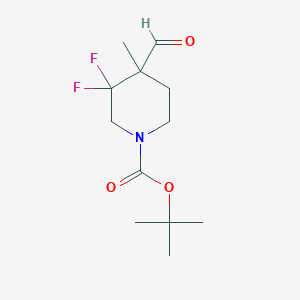
![2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B1407031.png)
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B1407032.png)
![3-Bromo-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B1407035.png)
